molecular formula C9H11BrClNO B8031134 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine

Cat. No.: B8031134
M. Wt: 264.54 g/mol
InChI Key: IXRYCQQMONAEHY-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine is a halogenated pyridine derivative with a bromo (Br) group at position 4, a chloro (Cl) group at position 3, and a 2-methylpropoxy (isobutoxy) substituent at position 2.

Properties

IUPAC Name

4-bromo-3-chloro-2-(2-methylpropoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClNO/c1-6(2)5-13-9-8(11)7(10)3-4-12-9/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYCQQMONAEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=NC=CC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-bromopyridine with 2-methylpropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions may produce pyridine N-oxides .

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine has been investigated for its biological activity, particularly as a potential pharmacological agent. The presence of bromine and chlorine atoms in its structure contributes to its ability to interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that pyridine derivatives exhibit anticancer properties. For instance, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of pyridine derivatives, emphasizing their role in cancer therapy .

Agrochemical Development

This compound is also relevant in the development of agrochemicals, particularly as a herbicide or pesticide. Its structural features allow it to act on specific biochemical pathways in plants or pests.

Case Study: Herbicidal Activity
In a study focused on herbicidal agents, derivatives of pyridine were tested for their effectiveness against various weed species. The results demonstrated that certain modifications to the pyridine structure, including those seen in this compound, enhanced herbicidal activity while minimizing phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Substituent Analysis

The key structural features of 4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine are its halogen substituents (Br and Cl) and the branched alkoxy group. Below is a comparison with analogous pyridine derivatives:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Effects
This compound C₉H₁₀BrClNO Br (4), Cl (3), 2-methylpropoxy (2) ~280.5 (calculated) Not reported Bulky alkoxy group increases steric hindrance; halogens enhance electrophilic reactivity.
4-Bromo-3-methoxypyridine hydrochloride C₆H₇BrNO·HCl Br (4), OCH₃ (3) ~248.5 Not reported Methoxy group is smaller, reducing steric effects; hydrochloride salt improves solubility in polar solvents.
2-Bromo-6-chloro-3-methoxypyridine C₆H₅BrClNO Br (2), Cl (6), OCH₃ (3) 237.5 Not reported Halogen positions alter electronic distribution; methoxy group directs substitution reactions.
4-Bromo-2-methoxy-3-methylpyridine C₇H₈BrNO Br (4), OCH₃ (2), CH₃ (3) 218.05 Not reported Methyl group increases lipophilicity; methoxy and bromo groups compete in directing electrophilic attack.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Varies (e.g., C₂₃H₁₇ClN₄) Cl (pyridine), substituted phenyl groups 466–545 268–287 Bulky aryl substituents elevate melting points; amino groups enable hydrogen bonding.
Key Observations:
  • Electronic Effects : The electron-withdrawing Br and Cl substituents activate the pyridine ring toward electrophilic substitution, while the alkoxy group donates electrons via resonance, creating regioselectivity in reactions .
  • Solubility : Compounds with polar groups (e.g., hydrochloride salts ) exhibit higher water solubility, whereas bulky alkoxy or aryl groups enhance organic-phase solubility.

Physicochemical and Spectroscopic Data

Melting Points and Stability:
  • Derivatives with aryl or amino groups (e.g., ) show higher melting points (268–287°C) due to intermolecular hydrogen bonding and π-π stacking .
  • Halogenated pyridines with smaller substituents (e.g., methoxy ) likely have lower melting points, though data for the target compound are unavailable.
Spectroscopic Trends:
  • ¹H NMR : The 2-methylpropoxy group in the target compound would show distinct signals for its methyl branches (δ ~1.0–1.2 ppm for CH(CH₂CH₃)₂) and methine proton (δ ~3.5–4.0 ppm) .
  • IR Spectroscopy : Halogen substituents (Br, Cl) absorb in the 500–800 cm⁻¹ range, while C-O stretches from the alkoxy group appear near 1100 cm⁻¹ .

Biological Activity

4-Bromo-3-chloro-2-(2-methylpropoxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrClNC_{10}H_{12}BrClN. Its structure includes a bromine and chlorine substituent on the pyridine ring, along with a 2-(2-methylpropoxy) side chain, which contributes to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antibacterial and enzyme inhibition contexts. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridine derivatives. For instance, compounds with similar structures have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound may also possess similar activity. The mechanism often involves interference with bacterial cell viability through inhibition of essential enzymes or pathways .

Table 1: Antibacterial Activity of Pyridine Derivatives

Compound NameTarget OrganismActivity Description
This compoundMRSAPotential antibacterial activity
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)MRSAExhibits submicromolar inhibition

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For example, it could inhibit key enzymes involved in bacterial metabolism or disrupt cellular processes critical for bacterial growth and survival. Similar compounds have shown that they can act as inhibitors by binding to active sites of enzymes, thus preventing substrate interaction .

Case Studies

  • Inhibition of Sfp-PPTase : In studies involving pyridinyl derivatives, compounds were identified that selectively inhibited Sfp-PPTase, an enzyme crucial for bacterial viability. This suggests that similar mechanisms might be explored for this compound .
  • High-throughput Screening : A high-throughput screening (HTS) methodology was employed to evaluate the biological activity of various pyridine derivatives, including those structurally related to our compound. Results indicated promising antibacterial properties and low cytotoxicity in human cell lines, which is critical for drug development .

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